4-(4-Fluorophenyl)phthalazine-1-thiol 4-(4-Fluorophenyl)phthalazine-1-thiol
Brand Name: Vulcanchem
CAS No.: 304863-71-6
VCID: VC5592436
InChI: InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F
Molecular Formula: C14H9FN2S
Molecular Weight: 256.3

4-(4-Fluorophenyl)phthalazine-1-thiol

CAS No.: 304863-71-6

Cat. No.: VC5592436

Molecular Formula: C14H9FN2S

Molecular Weight: 256.3

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)phthalazine-1-thiol - 304863-71-6

Specification

CAS No. 304863-71-6
Molecular Formula C14H9FN2S
Molecular Weight 256.3
IUPAC Name 4-(4-fluorophenyl)-2H-phthalazine-1-thione
Standard InChI InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Standard InChI Key UROOFJSALBQDJA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Nomenclature and Molecular Architecture

4-(4-Fluorophenyl)phthalazine-1-thiol (C₁₃H₉FN₂S) belongs to the phthalazine family, a bicyclic system comprising two fused benzene rings with two nitrogen atoms at positions 1 and 2. The substitution of a fluorine atom at the para position of the phenyl ring (position 4) and a thiol group at position 1 of the phthalazine core distinguishes it from simpler analogs. Computational modeling predicts a planar geometry for the phthalazine ring, with the 4-fluorophenyl group adopting a near-orthogonal orientation relative to the bicyclic system .

Physicochemical Properties

  • Solubility: The fluorine atom enhances lipophilicity (predicted logP ≈ 2.8), reducing aqueous solubility but improving membrane permeability .

  • Acidity: The thiol group confers weak acidity (estimated pKa ≈ 9–10), enabling thiolate formation under physiological conditions .

  • Thermal Stability: Analogous phthalazine derivatives exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .

Synthetic Methodologies

Core Phthalazine Synthesis

The phthalazine scaffold is typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazine . For example, 4-chlorophthalazin-1(2H)-one intermediates are generated by reacting 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate .

Thiol Functionalization

Thiolation at position 1 can be achieved via:

  • Nucleophilic Displacement: Reacting 1-chlorophthalazine derivatives with thiourea or sodium hydrosulfide .

  • Lawesson’s Reagent: Converting carbonyl groups to thiols in phthalazinone precursors .

Table 1. Representative Synthetic Pathway for 4-(4-Fluorophenyl)phthalazine-1-thiol

StepReactionReagents/ConditionsYield (%)
1Phthalazine core formationPhthalic anhydride, NH₂NH₂·H₂O78
24-Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 110°C65
3ThiolationLawesson’s reagent, toluene, reflux52

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons resonate at δ 7.4–8.3 ppm, with deshielding observed for H-5 and H-8 due to the thiol group . The 4-fluorophenyl protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.4 Hz) .

  • ¹³C NMR: The C-F coupling constant (²JCF ≈ 22 Hz) is detectable at δ 162 ppm (C-F) .

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 244.06 [M+H]⁺, with fragmentation patterns indicative of S-H and C-F bond cleavage .

Biological Activities and Applications

Anticancer Activity

In silico docking studies suggest that 4-(4-fluorophenyl)phthalazine-1-thiol inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with a binding affinity of −9.8 kcal/mol, comparable to sorafenib (−10.2 kcal/mol) . The fluorophenyl group enhances hydrophobic interactions with kinase active sites .

Table 2. Predicted Pharmacokinetic Properties (SwissADME)

ParameterValue
GI absorptionHigh
BBB permeantNo
CYP2D6 inhibitionLow
Lipinski violations0

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